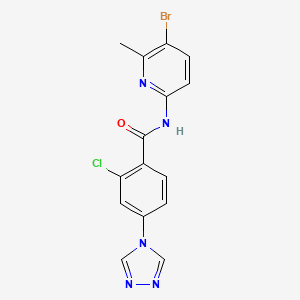
N'-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide is an organic compound that belongs to the class of sulfonylureas This compound is characterized by the presence of a benzenesulfonyl group and a nitrophenyl group attached to a benzenecarboximidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide typically involves the reaction of benzenesulfonyl chloride with 2-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with benzenecarboximidoyl chloride to yield the final product. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous ether, room temperature to reflux.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N’-(benzenesulfonyl)-N-(2-aminophenyl)benzenecarboximidamide.
Reduction: Formation of N’-(benzenethiol)-N-(2-nitrophenyl)benzenecarboximidamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide can be compared with other sulfonylurea compounds, such as:
N’-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide: Similar structure but with the nitro group in the para position.
N’-(benzenesulfonyl)-N-(2-chlorophenyl)benzenecarboximidamide: Similar structure but with a chloro group instead of a nitro group.
N’-(benzenesulfonyl)-N-(2-methylphenyl)benzenecarboximidamide: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-22(24)18-14-8-7-13-17(18)20-19(15-9-3-1-4-10-15)21-27(25,26)16-11-5-2-6-12-16/h1-14H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPSOAPHFNAZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B5332790.png)
![(4aS*,8aR*)-6-[(2-ethoxy-3-pyridinyl)carbonyl]-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5332803.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(2,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5332813.png)

amino]methyl}-1-(4-fluorobenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5332828.png)
![6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyridinecarbonitrile](/img/structure/B5332829.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-furylmethyl)-3-phenylpropanamide](/img/structure/B5332844.png)
![N-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-2-piperazinecarboxamide](/img/structure/B5332850.png)
![N-[1-(2,5-dimethylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5332857.png)
![8-[(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5332865.png)
![{[4-(Tert-butylsulfamoyl)phenyl]amino}(oxo)acetic acid](/img/structure/B5332879.png)
![N-cyclopropyl-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5332883.png)
![3-[({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5332898.png)
